molecular formula C13H7ClF3NOS B1620985 3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 264924-39-2

3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B1620985
CAS No.: 264924-39-2
M. Wt: 317.71 g/mol
InChI Key: BTPJWXKAPZVNAA-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound characterized by the presence of a chlorophenylthio group, a trifluoromethyl group, and a pyridine carbaldehyde moiety

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorothiophenol with 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorophenylthio group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Comparison with Similar Compounds

3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde can be compared with similar compounds such as:

    3-(Phenylthio)-5-(trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-[(4-Methylphenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NOS/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)6-18-11(12)7-19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPJWXKAPZVNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381890
Record name 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264924-39-2
Record name 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde
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3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde
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3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde
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Reactant of Route 6
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde

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